molecular formula C9H5BrFN3O2 B3216448 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole CAS No. 1171922-57-8

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B3216448
CAS No.: 1171922-57-8
M. Wt: 286.06 g/mol
InChI Key: HDLPXNBAOZXFJB-UHFFFAOYSA-N
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Description

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to bromination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-methoxy-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.

    Reduction: 4-bromo-1-(4-fluoro-2-aminophenyl)-1H-pyrazole.

    Oxidation: Various oxidized derivatives of the pyrazole ring.

Scientific Research Applications

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(4-fluoro-2-aminophenyl)-1H-pyrazole
  • 4-bromo-1-(4-fluoro-2-methoxyphenyl)-1H-pyrazole
  • 4-bromo-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazole

Uniqueness

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to the combination of substituents on the pyrazole ring, which imparts distinct chemical and physical properties. The presence of both bromine and nitro groups can enhance its reactivity and potential for further functionalization.

Properties

IUPAC Name

4-bromo-1-(4-fluoro-2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3O2/c10-6-4-12-13(5-6)8-2-1-7(11)3-9(8)14(15)16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPXNBAOZXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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